Cas no 2027899-03-0 (3-(2,3-dimethoxypropoxy)azetidine)

3-(2,3-dimethoxypropoxy)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,3-dimethoxypropoxy)azetidine
- EN300-1146757
- 2027899-03-0
-
- Inchi: 1S/C8H17NO3/c1-10-5-8(11-2)6-12-7-3-9-4-7/h7-9H,3-6H2,1-2H3
- InChI Key: ZOSPTFCCVPJQSI-UHFFFAOYSA-N
- SMILES: O(CC(COC)OC)C1CNC1
Computed Properties
- Exact Mass: 175.12084340g/mol
- Monoisotopic Mass: 175.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.7Ų
- XLogP3: -0.7
3-(2,3-dimethoxypropoxy)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146757-0.1g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 95% | 0.1g |
$930.0 | 2023-10-25 | |
Enamine | EN300-1146757-0.05g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 95% | 0.05g |
$888.0 | 2023-10-25 | |
Enamine | EN300-1146757-10g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 95% | 10g |
$4545.0 | 2023-10-25 | |
Enamine | EN300-1146757-1.0g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1146757-0.5g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 95% | 0.5g |
$1014.0 | 2023-10-25 | |
Enamine | EN300-1146757-5g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 95% | 5g |
$3065.0 | 2023-10-25 | |
Enamine | EN300-1146757-1g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 95% | 1g |
$1057.0 | 2023-10-25 | |
Enamine | EN300-1146757-2.5g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 95% | 2.5g |
$2071.0 | 2023-10-25 | |
Enamine | EN300-1146757-0.25g |
3-(2,3-dimethoxypropoxy)azetidine |
2027899-03-0 | 95% | 0.25g |
$972.0 | 2023-10-25 |
3-(2,3-dimethoxypropoxy)azetidine Related Literature
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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2. Water
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
Additional information on 3-(2,3-dimethoxypropoxy)azetidine
Recent Advances in the Study of 3-(2,3-dimethoxypropoxy)azetidine (CAS: 2027899-03-0) in Chemical Biology and Pharmaceutical Research
The compound 3-(2,3-dimethoxypropoxy)azetidine (CAS: 2027899-03-0) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This heterocyclic azetidine derivative, characterized by its unique 2,3-dimethoxypropoxy side chain, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and therapeutic potential, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 3-(2,3-dimethoxypropoxy)azetidine, highlighting its improved yield and purity through a novel catalytic asymmetric synthesis approach. The research team utilized palladium-catalyzed cross-coupling reactions to achieve enantioselective synthesis, which is critical for pharmaceutical applications where chirality often determines biological activity. This advancement addresses previous challenges in large-scale production and opens new possibilities for industrial applications.
In pharmacological investigations, 3-(2,3-dimethoxypropoxy)azetidine has demonstrated notable activity as a modulator of neurotransmitter receptors. Preclinical studies using rodent models have shown its ability to cross the blood-brain barrier and exhibit affinity for both GABAergic and glutamatergic systems. These dual mechanisms of action suggest potential applications in treating anxiety disorders and neurodegenerative conditions. However, researchers caution that further structure-activity relationship (SAR) studies are needed to optimize selectivity and minimize off-target effects.
The compound's physicochemical properties have also been extensively characterized. With a calculated logP of 1.2 and polar surface area of 45 Ų, 3-(2,3-dimethoxypropoxy)azetidine exhibits favorable drug-like properties according to Lipinski's rule of five. Molecular dynamics simulations have revealed its stable binding conformations with various biological targets, providing a structural basis for rational drug design. These computational findings were recently validated by X-ray crystallography studies published in ACS Chemical Biology.
Emerging applications in inflammation modulation have expanded the potential therapeutic scope of this compound. A recent patent application (WO2023051234) discloses its use as a key intermediate in the synthesis of novel PDE4 inhibitors, with demonstrated efficacy in reducing pro-inflammatory cytokine production in human cell assays. The dimethoxypropoxy moiety appears crucial for maintaining potency while improving metabolic stability compared to earlier azetidine derivatives.
Despite these promising developments, challenges remain in the clinical translation of 3-(2,3-dimethoxypropoxy)azetidine-based therapeutics. Current research efforts are focusing on improving its pharmacokinetic profile and reducing potential hepatotoxicity observed in long-term animal studies. Collaborative projects between academic institutions and pharmaceutical companies are underway to address these limitations while exploring combination therapies with existing medications.
The commercial landscape for 3-(2,3-dimethoxypropoxy)azetidine is evolving rapidly, with several specialty chemical suppliers now offering the compound at research-grade purity. Market analysts project growing demand as more therapeutic applications are validated, particularly in neurology and immunology. However, intellectual property considerations and regulatory requirements will likely shape its development trajectory in coming years.
In conclusion, 3-(2,3-dimethoxypropoxy)azetidine represents a versatile scaffold with multiple potential pharmaceutical applications. Ongoing research continues to uncover new dimensions of its biological activity and synthetic accessibility. As the field progresses, this compound may serve as a cornerstone for developing novel therapeutics addressing unmet medical needs in CNS disorders and inflammatory conditions.
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